![molecular formula C17H15ClN2O2S B2507766 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-chlorophenyl)urea CAS No. 2034408-45-0](/img/structure/B2507766.png)

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-chlorophenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-chlorophenyl)urea is a chemical entity that appears to be designed for potential pharmacological applications, possibly as an anticancer agent. This inference is based on the structural similarity to compounds discussed in the provided papers, which include various aryl ureas with anticancer activity and benzo[b]thiophene derivatives with photochromic properties.

Synthesis Analysis

The synthesis of related aryl ureas has been reported, where derivatives such as 1-aryl-3-(2-chloroethyl) ureas were synthesized from precursors like 4-phenylbutyric acid and alkylanilines . Although the exact synthesis of this compound is not detailed, it can be hypothesized that a similar approach could be employed, involving the initial formation of a benzo[b]thiophene derivative followed by the introduction of the urea functionality.

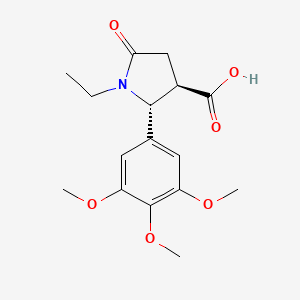

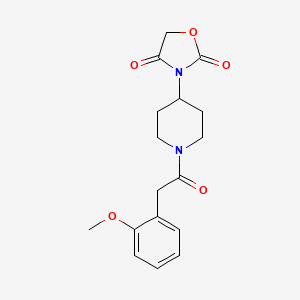

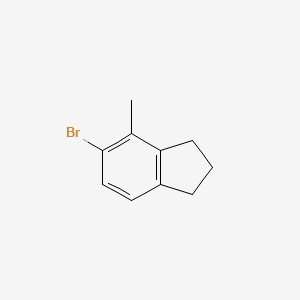

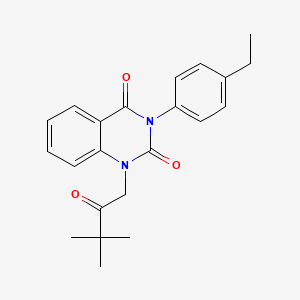

Molecular Structure Analysis

The molecular structure of the compound is likely to exhibit characteristics that are typical of aryl ureas and benzo[b]thiophene derivatives. The benzo[b]thiophene moiety may contribute to the compound's potential photochromic properties, as seen in related compounds that undergo reversible photocyclization . The urea functionality, particularly with the chlorophenyl group, is a common feature in compounds with anticancer activity .

Chemical Reactions Analysis

Chemical reactions involving the compound would likely be centered around its functional groups. The benzo[b]thiophene moiety might participate in photochromic reactions, similar to the reversible photocyclization observed in 1,2-bis(benzo[b]thiophen-3-yl)ethene derivatives . The urea group could be involved in interactions with biological targets, as seen in the cytotoxic activity of related aryl ureas against human adenocarcinoma cells .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of this compound are not provided, it can be speculated that the compound would exhibit properties influenced by its aryl urea and benzo[b]thiophen components. Aryl ureas similar to the compound have shown cytotoxicity against cancer cells , and benzo[b]thiophene derivatives have demonstrated stable photochromic behavior . The compound's solubility, stability, and reactivity would be key factors in its potential application as a pharmacological agent.

Wissenschaftliche Forschungsanwendungen

Electro-Fenton Degradation

Research on antimicrobials like triclosan and triclocarban has shown that electro-Fenton systems are effective for degrading such compounds through oxidation processes. This indicates potential environmental applications for removing contaminants using advanced oxidation techniques (Sirés et al., 2007).

Acetylcholinesterase Inhibitors

Compounds with urea or thiourea functionalities have been studied for their antiacetylcholinesterase activity, indicating potential therapeutic applications in treating diseases such as Alzheimer's. The research focuses on optimizing the chemical structure for enhancing interaction with enzyme hydrophobic binding sites (Vidaluc et al., 1995).

Synthesis of Anticancer Compounds

The synthesis of specific benzothiopyran-thiourea derivatives has demonstrated anticancer activity in cell lines, suggesting potential for developing new anticancer drugs. This highlights the importance of urea derivatives in medicinal chemistry for targeting specific diseases (Nammalwar et al., 2010).

Pesticide Development

Research on benzoylurea pesticides showcases the application of urea derivatives in developing insecticides. The structural analysis of such compounds provides insights into their effectiveness and potential environmental impact (Jeon et al., 2014).

Synthesis and Bacteriostatic Properties

The synthesis of acylarylureas and alkylarylureas and their testing against microorganisms indicate their potential as bacteriostatic agents. This suggests applications in developing new antimicrobial materials or coatings (Micich, 1982).

Eigenschaften

IUPAC Name |

1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-chlorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2S/c18-13-6-2-3-7-14(13)20-17(22)19-9-15(21)12-10-23-16-8-4-1-5-11(12)16/h1-8,10,15,21H,9H2,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUESREJNQCDCSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)NC3=CC=CC=C3Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2507687.png)

![N-(2,5-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2507691.png)

![2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2507696.png)

![ethyl 3-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2507698.png)

![6-Methoxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide](/img/structure/B2507703.png)